Physicochemical and Synthetic Profiling of 2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide: A Technical Whitepaper
Physicochemical and Synthetic Profiling of 2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide: A Technical Whitepaper
Executive Summary
The integration of cyclic sulfonamides (sultams) into pharmaceutical scaffolds has emerged as a powerful strategy to overcome the metabolic liabilities of traditional amides. Among these, 2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide represents a highly versatile, rigidified bioisostere. By combining the hydrogen-bond accepting capacity of a pyridine ring with the high polarity and metabolic stability of a γ -sultam, this molecule serves as a critical building block in the development of kinase inhibitors and ion channel modulators. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and validated synthetic protocols.
Physicochemical Properties & Structural Causality
Understanding the physicochemical profile of 2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide is essential for predicting its pharmacokinetic behavior. The properties below highlight why this scaffold is highly prized in medicinal chemistry[1][2].
| Property | Value | Causality / Impact on Drug Design |
| CAS Number | 158090-60-9 | Standard identifier for procurement and database querying. |
| Molecular Formula | C8H10N2O2S | Defines the exact atomic composition. |
| Molecular Weight | 198.24 g/mol | Low molecular weight (<200 Da) makes it an ideal fragment-based drug discovery (FBDD) starting point. |
| SMILES | O=S1(=O)N(C=2C=CN=CC2)CCC1 | Structural representation highlighting the N-linked pyridine. |
| LogP (XLogP3) | 0.62 | The highly polar sultam core balances the lipophilic alkyl linker, resulting in optimal aqueous solubility while maintaining membrane permeability. |
| H-Bond Donors | 0 | The lack of HBDs significantly enhances blood-brain barrier (BBB) penetration and passive diffusion. |
| H-Bond Acceptors | 3 | Two sulfonyl oxygens and one pyridine nitrogen provide distinct vectors for target protein interaction. |
| Rotatable Bonds | 1 | High rigidity restricts conformational entropy, lowering the energetic penalty upon target binding. |
Mechanistic Insights: The Sultam Bioisostere
In drug development, amides are frequently targeted by amidases and proteases, leading to rapid in vivo clearance. Replacing an amide with an acyclic sulfonamide improves metabolic stability but increases conformational flexibility, which can ablate target affinity.
The isothiazolidine 1,1-dioxide ring ( γ -sultam) solves this by tethering the sulfonamide into a 5-membered ring. This enforces a rigid geometry that mimics the planar constraint of an amide bond while being completely resistant to hydrolytic cleavage[3]. Furthermore, the 4-pyridyl substitution provides a basic nitrogen that can participate in salt-bridge formation or act as a key hydrogen-bond acceptor in kinase hinge regions[4].
Logical progression of bioisosteric replacement leading to the rigid sultam scaffold.
Synthetic Methodologies & Experimental Protocols
The synthesis of N-heteroaryl sultams is historically challenging due to the poor nucleophilicity of the sultam nitrogen (deactivated by the strongly electron-withdrawing sulfonyl group) and the inherent unreactivity of electron-deficient heteroaryl halides. Two primary routes are utilized to overcome these kinetic barriers.
Synthetic pathways for 2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide.
Protocol A: Classical Nucleophilic Substitution & Cyclization
Rationale: This two-step, one-pot approach builds the sultam ring directly onto the pyridine core. It avoids expensive palladium catalysts but requires careful control of pH and temperature to prevent premature hydrolysis of the sulfonyl chloride.
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Sulfonylation: Dissolve 4-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2). Add triethylamine (TEA, 2.5 eq) and cool the mixture to 0 °C. Causality: The low temperature prevents exothermic degradation and limits di-sulfonylation.
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Addition: Dropwise add 3-chloropropanesulfonyl chloride (1.1 eq). The TEA acts as an acid scavenger for the generated HCl. Stir for 2 hours while allowing the reaction to warm to room temperature.
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Cyclization: To drive the intramolecular cyclization, swap the solvent to DMF and add a stronger base such as Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Heat to 60 °C for 4-6 hours. Causality: The strong base deprotonates the sulfonamide nitrogen, which then executes an intramolecular SN2 attack on the alkyl chloride.
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Workup & Validation: Quench carefully with saturated aqueous NH4Cl. Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine (5x) to completely remove the DMF. Dry over Na2SO4. Self-Validation: Perform LC-MS on the crude mixture; a successful cyclization will show a clean peak at m/z 199.0[M+H]+, whereas incomplete cyclization will show the uncyclized intermediate at m/z 235.0[M+H]+.
Protocol B: Catalytic Buchwald-Hartwig Cross-Coupling
Rationale: For late-stage functionalization, cross-coupling is preferred. Because sultams are exceptionally poor nucleophiles, a highly active, sterically demanding catalyst system is required to force the C-N bond formation[5].
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Preparation: In an oven-dried Schlenk tube, combine 4-bromopyridine (1.0 eq), isothiazolidine 1,1-dioxide (1.2 eq), and anhydrous Potassium Phosphate (K3PO4, 2.0 eq). Causality: K3PO4 is chosen over weaker bases to ensure efficient deprotonation of the sultam without degrading the sensitive palladium catalyst.
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Catalyst Loading: Add [Pd(allyl)(t-BuBrettPhos)]OTf (5 mol%). Causality: The t-BuBrettPhos ligand provides a highly bulky, electron-rich environment that accelerates the challenging reductive elimination step of the catalytic cycle. The Pd(allyl) pre-catalyst ensures rapid, quantitative generation of the active Pd(0) species[5].
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Reaction: Suspend the mixture in anhydrous tert-butanol (t-BuOH). Degas via three freeze-pump-thaw cycles. Heat to 110 °C for 12 hours.
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Workup & Validation: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate. Self-Validation: TLC (DCM:MeOH 9:1) should show the disappearance of the UV-active 4-bromopyridine spot and the emergence of a new, highly polar UV-active product spot. Purify via reverse-phase preparative HPLC.
Applications in Drug Development
The 2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide scaffold is frequently utilized in the design of targeted therapeutics where metabolic half-life and precise hydrogen bonding are critical. For example, in the discovery of next-generation inhibitors for the inward-rectifier potassium channel Kir2.1 (such as VU6080824 analogs), sultam derivatives were synthesized via advanced cross-coupling techniques to explore deep structure-activity relationships (SAR)[5]. The metabolic stability of the sultam, combined with the specific interaction vectors of the pyridine ring, allows these molecules to maintain prolonged in vivo exposure while achieving high target selectivity in complex biological systems[3][4].
References
- CymitQuimica. "2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide Product Information." CymitQuimica.
- Leyan. "2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide | 158090-60-9." Leyan Reagents.
- National Institutes of Health (PMC). "Characterization of Next-Generation Inhibitors for the Inward-Rectifier Potassium Channel Kir2.1." ACS Medicinal Chemistry Letters.
- Google Patents. "US8513276B2 - Imidazo[1,2-a]pyridine compounds for use in treating cancer." Google Patents.
- Organic Letters. "Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C–H Amidation." ACS Publications.
Sources
- 1. 2-(Pyridin-4-yl)isothiazolidine 1,1-dioxide | CymitQuimica [cymitquimica.com]
- 2. 2-(吡啶-4-基)异噻唑烷1,1-二氧化物 | 2-(Pyridin-4-yl)isothiazolidine 1,1 | 158090-60-9 - 乐研试剂 [leyan.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US8513276B2 - Imidazo[1,2-a]pyridine compounds for use in treating cancer - Google Patents [patents.google.com]
- 5. Characterization of Next-Generation Inhibitors for the Inward-Rectifier Potassium Channel Kir2.1: Discovery of VU6080824 - PMC [pmc.ncbi.nlm.nih.gov]
